DMT-dU-CE Phosphoramidite

Descripción

Propiedades

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N4O8P/c1-27(2)43(28(3)4)52(49-24-10-22-40)51-34-25-37(42-23-21-36(44)41-38(42)45)50-35(34)26-48-39(29-11-8-7-9-12-29,30-13-17-32(46-5)18-14-30)31-15-19-33(47-6)20-16-31/h7-9,11-21,23,27-28,34-35,37H,10,24-26H2,1-6H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJUDTLSWZPIDW-MVFNBKNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453691 | |

| Record name | CTK8E9370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109389-30-2, 289712-98-7 | |

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109389-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CTK8E9370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DMT-dU-CE Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dU-CE Phosphoramidite (B1245037) is a specialized chemical building block essential for the automated solid-phase synthesis of oligonucleotides. As a derivative of the naturally occurring nucleoside 2'-deoxyuridine (B118206), it enables the precise, sequence-specific incorporation of this base into a growing DNA or RNA strand. This technical guide provides a comprehensive overview of its chemical properties, applications in research and drug development, and detailed protocols for its use in oligonucleotide synthesis. The strategic incorporation of modified nucleosides like 2'-deoxyuridine is a critical aspect of developing therapeutic oligonucleotides, including antisense therapies, siRNAs, and aptamers, by enhancing their stability, binding affinity, and therapeutic potential.

Core Properties and Specifications

DMT-dU-CE Phosphoramidite is characterized by key chemical features that make it suitable for automated DNA synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is readily cleaved under acidic conditions, allowing for the stepwise addition of the next nucleotide. The 3'-hydroxyl group is modified with a cyanoethyl (CE) phosphoramidite moiety, the reactive group that forms the internucleotide phosphodiester bond.

Quantitative Data Summary

The quality and purity of this compound are critical for the successful synthesis of high-fidelity oligonucleotides. The following table summarizes typical quantitative specifications for this reagent.

| Property | Typical Specification | Analytical Method |

| Chemical Formula | C₃₉H₄₇N₄O₈P | - |

| Molecular Weight | 730.79 g/mol | - |

| CAS Number | 109389-30-2 | - |

| Appearance | White to off-white powder | Visual Inspection |

| Purity | ≥98.0% | HPLC, ³¹P NMR |

| ³¹P NMR Purity | ≥98.0% | ³¹P NMR |

| Water Content | ≤0.2% | Karl Fischer |

| Solubility | Soluble in anhydrous acetonitrile (B52724) and DMSO | - |

| Storage Conditions | -20°C under an inert atmosphere (e.g., argon) | - |

Chemical Structure and Role in Oligonucleotide Synthesis

The structure of this compound is designed for controlled, sequential addition in the 3' to 5' direction during solid-phase oligonucleotide synthesis.

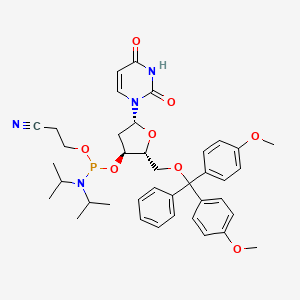

Caption: Structure of this compound.

Experimental Protocols

The following is a detailed, step-by-step protocol for the incorporation of this compound in an automated solid-phase oligonucleotide synthesizer.

Reagent Preparation

-

Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Activator Solution: Prepare a 0.45 M solution of 5-ethylthio-1H-tetrazole (ETT) or a 0.25 M solution of 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.

-

Capping Solutions:

-

Capping A: Acetic anhydride/Pyridine/THF (10:10:80, v/v/v).

-

Capping B: 16% N-Methylimidazole in THF (v/v).

-

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2, v/v/v).

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

-

Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521).

Automated Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle resulting in the addition of one nucleoside.

Caption: Automated Oligonucleotide Synthesis Cycle.

Step 1: Detritylation The DMT group from the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.

Step 2: Coupling The this compound solution and the activator solution are delivered to the synthesis column. The coupling reaction, forming a phosphite (B83602) triester linkage, typically proceeds for 30-180 seconds.

Step 3: Capping Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated by the capping solutions to prevent the formation of deletion mutants.

Step 4: Oxidation The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile to prepare for the next cycle.

Post-Synthesis Cleavage and Deprotection

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the cyanoethyl protecting groups are removed by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.

-

The solution containing the oligonucleotide is then heated to 55°C for 8-16 hours to remove the protecting groups from the nucleobases.

-

The final 5'-DMT group (if the synthesis was "DMT-on") can be removed by treatment with 80% acetic acid.

-

The crude oligonucleotide is then purified, typically by HPLC.

Applications in Drug Development and Research

Oligonucleotides containing 2'-deoxyuridine and its analogs have found applications in various therapeutic strategies. The modifications can enhance the oligonucleotide's properties or impart novel functionalities.

Signaling Pathway Example: siRNA Targeting Thymidylate Synthase

A notable application is the use of siRNAs modified with 5-fluoro-2'-deoxyuridine (B1346552) (a derivative of 2'-deoxyuridine) to target thymidylate synthase (TS) in cancer therapy. This approach combines the gene-silencing effect of the siRNA with the cytotoxic effect of the released nucleoside analog.

Caption: Dual-action therapeutic pathway of a 5-FU modified siRNA.

This innovative strategy demonstrates how the incorporation of modified nucleosides using phosphoramidite chemistry can lead to the development of next-generation oligonucleotide therapeutics with enhanced efficacy.

An In-depth Technical Guide to DMT-dU-CE Phosphoramidite: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite, commonly known as DMT-dU-CE Phosphoramidite (B1245037). It is a critical building block in the chemical synthesis of DNA oligonucleotides, which are indispensable tools in modern molecular biology, genetic research, and the development of nucleic acid-based therapeutics.

Core Chemical Structure and Properties

DMT-dU-CE Phosphoramidite is a protected nucleoside derivative specifically designed for use in automated solid-phase DNA synthesis. Its structure is meticulously engineered with key functional groups that control its reactivity and enable the stepwise, high-fidelity assembly of a desired DNA sequence.

The core of the molecule is a 2'-deoxyuridine (B118206) nucleoside. This is modified with three crucial protecting groups:

-

A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar. Its removal in a controlled manner initiates each coupling cycle in oligonucleotide synthesis.

-

A 3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite group: This is the reactive moiety that enables the formation of the phosphodiester backbone of the growing oligonucleotide chain. The diisopropylamino group is an excellent leaving group, and the cyanoethyl group protects the phosphate (B84403), which is later deprotected under basic conditions.

-

The inherent Uracil (B121893) base: As a derivative of deoxyuridine, this phosphoramidite introduces a uracil base into the oligonucleotide sequence.

The presence of a chiral phosphorus (III) center means that this compound exists as a mixture of two diastereomers.[1][2]

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and quality control parameters for this compound is presented in the table below. High purity and stability are critical for achieving high-yield and high-fidelity oligonucleotide synthesis.

| Property | Value | Analytical Method |

| Molecular Formula | C₃₉H₄₇N₄O₈P | - |

| Molecular Weight | 730.79 g/mol | Mass Spectrometry |

| CAS Number | 109389-30-2 | - |

| Appearance | White to off-white powder | Visual Inspection |

| Purity | ≥98% (typically ≥99%) | RP-HPLC, ³¹P NMR[2][3] |

| ³¹P NMR Chemical Shift | ~150 ppm (diastereomers) | ³¹P NMR Spectroscopy[1][4] |

| Water Content | ≤0.3% | Karl Fischer Titration[3] |

| Solubility | Soluble in anhydrous acetonitrile | - |

| Storage Conditions | -20°C under an inert atmosphere | - |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the 5'-hydroxyl group of 2'-deoxyuridine, followed by phosphitylation of the 3'-hydroxyl group. While a specific protocol for this exact molecule is proprietary to manufacturers, the general synthetic route is well-established and follows these key steps:

-

5'-O-DMT Protection: 2'-deoxyuridine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine, to selectively protect the 5'-hydroxyl group.

-

Phosphitylation: The resulting 5'-O-DMT-2'-deoxyuridine is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) to introduce the phosphoramidite moiety at the 3'-hydroxyl position.

-

Purification: The final product is purified using silica (B1680970) gel column chromatography to remove any unreacted starting materials and by-products.

The following diagram illustrates the general workflow for the synthesis of a nucleoside phosphoramidite.

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This cyclic process involves four key chemical reactions that are repeated to sequentially add nucleotide building blocks to a growing DNA chain attached to a solid support. The high coupling efficiency of this method, typically exceeding 99%, is crucial for the synthesis of long and high-purity oligonucleotides.

The synthesis cycle proceeds in the 3' to 5' direction and consists of the following steps:

-

Detritylation (Deblocking): The synthesis cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved using a mild acid like trichloroacetic acid (TCA) in an anhydrous solvent.

-

Coupling: The this compound is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This forms a phosphite (B83602) triester linkage.

-

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations (n-1 sequences), these groups are permanently blocked by acetylation using a capping reagent, commonly a mixture of acetic anhydride (B1165640) and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Protocols

Protocol 1: Quality Control of this compound by RP-HPLC

This protocol is for assessing the purity of the phosphoramidite raw material.

-

Objective: To determine the purity of this compound and identify any impurities.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[2][3]

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the phosphoramidite and any impurities. A typical gradient might start at a high concentration of A and ramp up to a high concentration of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV absorbance at 254 nm or 260 nm.

-

Sample Preparation: Prepare a ~1.0 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.[2]

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run the gradient program.

-

Monitor the chromatogram for the elution of the two diastereomers of the main product and any impurity peaks.

-

-

Data Analysis: The purity is calculated by the total peak area of the two diastereomer peaks as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Quality Control of this compound by ³¹P NMR

This protocol provides an orthogonal method for assessing purity, specifically focusing on phosphorus-containing species.

-

Objective: To confirm the identity and purity of the phosphoramidite with respect to phosphorus-containing impurities.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer equipped with a phosphorus probe.

-

Sample Preparation: Prepare a ~0.3 g/mL solution of the phosphoramidite in deuterated chloroform (B151607) (CDCl₃) containing 1% triethylamine (B128534) (v/v).[2]

-

Acquisition Parameters:

-

Procedure:

-

Place the prepared sample in the NMR spectrometer.

-

Acquire the ³¹P NMR spectrum.

-

-

Data Analysis: The spectrum should show two major peaks corresponding to the two diastereomers of the phosphoramidite around 150 ppm.[1][4] The absence of significant signals in other regions, particularly the region for P(V) species (-25 to 99 ppm), indicates high purity.[2]

Role in the Study of Signaling Pathways

This compound is not directly involved in biological signaling pathways. Instead, its critical role is in the synthesis of custom DNA oligonucleotides that are subsequently used as powerful tools to investigate and manipulate these pathways.

Synthetic oligonucleotides enable researchers to:

-

Act as Primers and Probes: In techniques like PCR, qPCR, and DNA microarrays, oligonucleotides are used to amplify, detect, and quantify specific mRNA transcripts.[5] This allows for the study of how the expression of genes involved in signaling pathways changes in response to various stimuli or in disease states.

-

Function as Antisense Oligonucleotides (ASOs): ASOs are designed to be complementary to a specific mRNA sequence.[5][6] Their binding can lead to the degradation of the mRNA or block its translation into a protein, effectively silencing the expression of a target gene within a signaling cascade.

-

Serve as Components of Gene Editing Technologies: Oligonucleotides are essential for CRISPR-Cas9 based gene editing, allowing for the precise modification of genes that code for components of signaling pathways.[7]

The relationship between this compound and the study of signaling pathways is therefore indirect but foundational, as illustrated below.

References

- 1. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 2. usp.org [usp.org]

- 3. benchchem.com [benchchem.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. bio-rad.com [bio-rad.com]

- 6. biostate.ai [biostate.ai]

- 7. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

An In-Depth Technical Guide to the Synthesis of DMT-dU-CE Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dU-CE Phosphoramidite). This crucial reagent is a fundamental building block in the automated solid-phase synthesis of oligonucleotides, which are central to numerous applications in research, diagnostics, and therapeutics. This document details the experimental protocols for its preparation, presents quantitative data for each synthetic step, and visualizes the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of DMT-dU-CE Phosphoramidite (B1245037) is a two-step process commencing with the selective protection of the 5'-hydroxyl group of 2'-deoxyuridine (B118206) with a dimethoxytrityl (DMT) group. The resulting intermediate, 5'-O-DMT-2'-deoxyuridine, is then phosphitylated at the 3'-hydroxyl position to yield the final product. The DMT group serves as a temporary protecting group for the 5'-hydroxyl function, which is essential for the directional synthesis of oligonucleotides on a solid support. The cyanoethyl and diisopropylamino groups on the phosphoramidite moiety are critical for the coupling reaction during oligonucleotide synthesis.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (DMT-dU)

This procedure outlines the selective protection of the 5'-hydroxyl group of 2'-deoxyuridine.

Materials:

-

2'-deoxyuridine

-

Anhydrous Pyridine (B92270)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Methanol

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

2'-deoxyuridine is dried by co-evaporation with anhydrous pyridine and then dissolved in anhydrous pyridine.

-

The solution is cooled in an ice bath, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added portion-wise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of cold methanol.

-

The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 5'-O-DMT-2'-deoxyuridine as a white foam.

Step 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (this compound)

This procedure describes the phosphitylation of the 3'-hydroxyl group of 5'-O-DMT-2'-deoxyuridine.[1]

Materials:

-

5'-O-DMT-2'-deoxyuridine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

5'-O-DMT-2'-deoxyuridine is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

N,N-Diisopropylethylamine (DIPEA) is added to the solution, and the mixture is stirred at room temperature.

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature, and its progress is monitored by TLC and/or ³¹P NMR.

-

Upon completion, the reaction is diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound is typically used in the next step of oligonucleotide synthesis without further purification, or it can be purified by precipitation from a cold non-polar solvent like hexane.

Data Presentation

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Synthesis of 5'-O-DMT-2'-deoxyuridine

| Parameter | Value |

| Starting Material | 2'-deoxyuridine |

| Key Reagent | 4,4'-Dimethoxytrityl chloride |

| Solvent | Anhydrous Pyridine |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Physical Appearance | White foam |

Table 2: Synthesis of this compound

| Parameter | Value |

| Starting Material | 5'-O-DMT-2'-deoxyuridine |

| Key Reagent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |

| Solvent | Anhydrous Dichloromethane |

| Typical Yield | 90-98% |

| Purity (by ³¹P NMR) | >98% |

| Physical Appearance | White to off-white solid |

| ³¹P NMR Chemical Shift (δ) | ~149 ppm |

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established and efficient process that is fundamental to the production of synthetic oligonucleotides. The two-step procedure, involving the protection of the 5'-hydroxyl group followed by phosphitylation of the 3'-hydroxyl group, provides the necessary building block for automated DNA synthesis. Careful execution of the experimental protocols and appropriate purification methods are essential to obtain high-purity material, which is critical for the successful synthesis of high-quality oligonucleotides for research and therapeutic applications.

References

An In-depth Technical Guide to DMT-dU-CE Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dU-CE Phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of deoxyribonucleic acid (DNA) oligonucleotides. As a modified nucleoside, it enables the site-specific incorporation of a deoxyuridine (dU) base into a growing DNA chain. This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in solid-phase oligonucleotide synthesis. Deoxyuridine-containing oligonucleotides are instrumental in various research and diagnostic applications, including the study of DNA repair mechanisms, particularly the base excision repair (BER) pathway, and as components of primers and probes for molecular biology.

The use of the dimethoxytrityl (DMT) group on the 5'-hydroxyl function and a 2-cyanoethyl (CE) protecting group on the phosphite (B83602) moiety ensures controlled, sequential addition of the nucleoside during synthesis.[1] The diisopropylamino group facilitates the coupling reaction, which is activated under mild acidic conditions.[2][3]

Core Properties of DMT-dU-CE Phosphoramidite

The physical and chemical properties of this compound are summarized in the table below. These parameters are critical for its proper handling, storage, and use in automated DNA synthesizers.

| Property | Value | Reference |

| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [3][4] |

| Molecular Formula | C₃₉H₄₇N₄O₈P | [3][4][5][6] |

| Molecular Weight | 730.79 g/mol | [3][4][5][6] |

| CAS Number | 109389-30-2 | [5][7] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% (typically by HPLC and ³¹P NMR) | [8] |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | [2] |

| Storage Conditions | -20°C under an inert, dry atmosphere | [5] |

Oligonucleotide Synthesis Using this compound

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[9] Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[2] This process allows for the sequential addition of nucleotide building blocks in the 3' to 5' direction.[2][9]

Key Structural Components of a Phosphoramidite

The structure of a phosphoramidite is designed for controlled reactivity during the synthesis cycle. The key protecting and reactive groups of this compound are illustrated below.

Caption: Key functional groups of this compound.

The Oligonucleotide Synthesis Cycle

The automated synthesis of an oligonucleotide involves the repetition of a four-step cycle for each nucleotide added to the growing chain.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in an automated DNA synthesizer. Instrument-specific protocols should be consulted, and optimization may be required based on the sequence and scale of the synthesis.

Reagent Preparation

-

This compound Solution: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solvent has a water content of less than 30 ppm.

-

Activator Solution: A 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile is commonly used.

-

Capping Solution A: Acetic anhydride/2,6-lutidine/THF.

-

Capping Solution B: N-methylimidazole/THF.

-

Oxidizing Solution: A solution of 0.02 M iodine in THF/water/pyridine.

-

Deblocking Solution: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

Automated Synthesis Cycle

The following steps are performed in an automated DNA synthesizer for each addition of a nucleotide.

-

Detritylation (Deblocking):

-

The 5'-DMT protecting group is removed from the support-bound oligonucleotide chain by treating it with the deblocking solution.

-

This step exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

-

The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

The this compound solution and the activator solution are delivered simultaneously to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[2][3]

-

The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite triester linkage.

-

A typical coupling time for standard deoxynucleoside phosphoramidites is 20-60 seconds.[9]

-

-

Capping:

-

To prevent the elongation of chains that failed to react in the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are irreversibly blocked.

-

This is achieved by acetylation using the capping solutions.

-

-

Oxidation:

-

The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester.

-

This is accomplished by treating the support with the oxidizing solution.

-

This step completes one cycle of nucleotide addition. The cycle is then repeated with the next phosphoramidite in the desired sequence.

-

Post-Synthesis Cleavage and Deprotection

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.

-

The protecting groups on the phosphate backbone (cyanoethyl groups) and the nucleobases are removed.

-

This is typically achieved by incubation with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). The specific conditions (temperature and duration) depend on the protecting groups used for the other bases in the sequence.

Purification

-

The crude oligonucleotide product is typically purified to remove truncated sequences and other impurities.

-

Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

Quality Control

The purity and identity of this compound and the final oligonucleotide product are assessed using various analytical techniques.

| Analysis | Method | Purpose |

| Phosphoramidite Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To determine the chemical purity of the phosphoramidite and detect any degradation products. The phosphoramidite typically appears as a doublet representing the two diastereomers. |

| Phosphoramidite Identity & Purity | ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the presence of the trivalent phosphorus of the phosphoramidite (signals around 149 ppm) and to quantify phosphorus-containing impurities. |

| Oligonucleotide Identity | Mass Spectrometry (e.g., ESI-MS) | To confirm the molecular weight of the final synthesized oligonucleotide. |

| Oligonucleotide Purity | Anion-Exchange HPLC (AEX-HPLC) or RP-HPLC | To assess the purity of the full-length oligonucleotide product and quantify failure sequences. |

| Coupling Efficiency Monitoring | Trityl Cation Monitoring | The amount of the orange-colored DMT cation released during the detritylation step can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time. |

Conclusion

This compound is a high-purity reagent that is essential for the synthesis of oligonucleotides containing deoxyuridine. Its carefully designed chemical structure, featuring key protecting groups, allows for high coupling efficiencies and the reliable production of custom DNA sequences. A thorough understanding of its properties and the principles of phosphoramidite chemistry is crucial for researchers and developers in the fields of molecular biology, diagnostics, and therapeutics to successfully synthesize and utilize dU-containing oligonucleotides in their applications.

References

- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 2. atdbio.com [atdbio.com]

- 3. DNA Phosphoramidites for Oligonucleotide Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Synthesis of oligonucleotides containing 2'-azido-and 2'-amino-2'-deoxyuridine using phosphotriester chemistry - Lookchem [lookchem.com]

- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. The Chemical Synthesis of Oligonucleotides [biosyn.com]

An In-depth Technical Guide to DMT-dU-CE Phosphoramidite

Introduction: 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly abbreviated as DMT-dU-CE Phosphoramidite, is a critical building block in the chemical synthesis of DNA. As a key reagent in phosphoramidite chemistry, it enables the site-specific incorporation of a deoxyuridine nucleotide into a growing oligonucleotide chain. This technical guide provides an overview of its chemical properties, its central role in the automated solid-phase synthesis of oligonucleotides, and a detailed protocol for its use.

Chemical and Physical Properties

This compound is a modified and protected nucleoside designed for stability and specific reactivity during the synthesis cycle. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the phosphite (B83602) moiety is protected by a cyanoethyl (CE) group, and the amino group on the phosphorus is a diisopropylamine. These protecting groups are essential for directing the chemical reactions during synthesis.

Quantitative Data Summary

| Property | Value | Citations |

| Molecular Weight | 730.79 g/mol | [1][2][3] |

| Molecular Formula | C₃₉H₄₇N₄O₈P | [1] |

| CAS Number | 109389-30-2 | [1][3] |

Application in Automated Oligonucleotide Synthesis

This compound is exclusively used as a monomer in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most common and efficient method for producing custom sequences of DNA.[4] The synthesis is a cyclical process where each cycle adds one nucleotide to the growing chain, which is anchored to a solid support.[5] The DMT group plays a pivotal role by protecting the 5'-hydroxyl group, thereby ensuring that the chain elongation occurs in the correct 3' to 5' direction.[4][6]

The Phosphoramidite Synthesis Cycle Workflow

The synthesis of an oligonucleotide is a four-step cycle that is repeated for each nucleotide added to the sequence. The this compound, dissolved in an anhydrous solvent like acetonitrile (B52724), is introduced during the "Coupling" step.[7]

Caption: Workflow of the four-step phosphoramidite cycle for oligonucleotide synthesis.

Standard Experimental Protocol for Oligonucleotide Synthesis

The following protocol outlines a single cycle of nucleotide addition using an automated DNA synthesizer. The process starts with a nucleoside bound to a solid support (e.g., Controlled Pore Glass), which has a free 5'-DMT group.

Objective: To couple a this compound monomer to a solid-support-bound nucleotide chain.

Materials:

-

Solid support with initial nucleoside attached.

-

This compound solution in anhydrous acetonitrile.

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

-

Deblocking/Detritylation solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane).

-

Capping Solution A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Solution B (e.g., N-Methylimidazole/THF).

-

Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

-

Anhydrous acetonitrile for washing.

Methodology:

-

Step 1: Detritylation

-

The solid support is washed with anhydrous acetonitrile to ensure a water-free environment.

-

The deblocking solution (3% TCA) is passed through the column containing the solid support.

-

This removes the DMT protecting group from the 5'-hydroxyl of the immobilized nucleoside, exposing a reactive hydroxyl group.

-

The resulting orange-colored DMT cation is washed away, and its absorbance can be measured to quantify the efficiency of the previous coupling step.

-

The support is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid.

-

-

Step 2: Coupling

-

The this compound solution and the activator solution are simultaneously delivered to the column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

-

This activated monomer rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleotide chain, forming a phosphite triester linkage. This reaction is typically allowed to proceed for 1-2 minutes.

-

-

Step 3: Capping

-

Since the coupling efficiency is not 100%, a small fraction of the support-bound chains will have unreacted 5'-hydroxyl groups.

-

To prevent these chains from reacting in subsequent cycles (which would result in deletion mutations), they are permanently blocked or "capped".

-

Capping is achieved by introducing a mixture of acetic anhydride and N-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups.

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.

-

The oxidizing solution (Iodine/water/pyridine) is passed through the column.[5]

-

The iodine oxidizes the P(III) atom to P(V), creating the natural phosphate backbone of DNA.

-

The support is washed again with acetonitrile, completing the cycle.

-

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. journalirjpac.com [journalirjpac.com]

- 7. shop.hongene.com [shop.hongene.com]

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is paramount. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the rapid and efficient assembly of DNA and RNA strands. At the heart of this chemistry lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) group. This in-depth technical guide elucidates the pivotal function of the DMT group, detailing its role in ensuring the fidelity of oligonucleotide synthesis, methods for monitoring its performance, and the experimental protocols that govern its use.

The Core Function of the DMT Group

The primary role of the DMT group in phosphoramidite chemistry is to serve as a temporary, acid-labile protecting group for the 5'-hydroxyl function of the nucleoside monomer and the growing oligonucleotide chain.[1][2] This protection is fundamental to the stepwise and directional nature of solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.

By "capping" the 5'-terminus, the DMT group enforces the regioselectivity of the coupling reaction, preventing self-polymerization of phosphoramidite monomers and ensuring that chain elongation occurs exclusively at the desired 5'-hydroxyl position of the support-bound oligonucleotide.[3][4] The selection of the DMT group for this critical task is due to a unique combination of properties:

-

Acid Lability: The DMT group is stable under the basic and neutral conditions of the coupling, capping, and oxidation steps but is readily and quantitatively cleaved under mild acidic conditions.[5] This selective removal is the cornerstone of the cyclical nature of phosphoramidite synthesis.

-

Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, physically impeding unwanted side reactions.

-

Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation. This cation imparts a vibrant orange color to the acidic solution, with a maximum absorbance at approximately 495 nm.[6] The intensity of this color provides a real-time spectrophotometric method to monitor the efficiency of each coupling step.[3]

Quantitative Analysis of Synthesis Efficiency

The ability to monitor the efficiency of each coupling cycle is crucial for the synthesis of high-fidelity oligonucleotides. Inefficient coupling leads to the accumulation of deletion mutations (n-1 shortmers), which can be difficult to separate from the full-length product and can compromise the efficacy of the final oligonucleotide in research and therapeutic applications.[7]

The DMT Cation Assay

The DMT cation assay is a semi-quantitative method used to assess the stepwise coupling efficiency.[8] By measuring the absorbance of the orange-colored solution containing the cleaved DMT cation at the end of each detritylation step, one can infer the success of the preceding coupling reaction. A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency. Conversely, a significant drop in absorbance signals a problem with the coupling step.

The coupling efficiency can be calculated by comparing the absorbance of the DMT cation released in two consecutive cycles using the following formula:

Stepwise Coupling Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) x 100

Where n is the cycle number.

The molar extinction coefficient of the DMT cation in an acidic solution is approximately 70,000 L·mol⁻¹·cm⁻¹ at its λmax of ~498 nm, allowing for a quantitative determination of the amount of DMT cation released.

Impact of Coupling Efficiency on Overall Yield

Even small variations in coupling efficiency have a dramatic impact on the overall yield of the full-length oligonucleotide, especially for longer sequences. The following table illustrates this relationship.

| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20 | 66.8% | 81.8% | 90.5% |

| 50 | 36.4% | 60.5% | 77.9% |

| 100 | 13.3% | 36.6% | 60.7% |

| 150 | 4.8% | 22.2% | 47.3% |

Data represents the theoretical yield of full-length product.

Troubleshooting Coupling Efficiency with Trityl Monitoring

| Observation | Potential Cause | Recommended Action |

| Consistently low trityl signal from the first cycle | - Inaccurate quantitation of starting solid support.- Incomplete deprotection of the first nucleoside on the support. | - Verify the loading of the solid support.- Increase detritylation time for the first cycle. |

| Gradual decrease in trityl signal over several cycles | - Poor quality phosphoramidites or activator.- Moisture in reagents or lines.- Inefficient capping leading to chain branching. | - Use fresh, high-quality reagents.- Ensure all solvents are anhydrous.- Check the efficiency of the capping step. |

| Sudden, sharp drop in trityl signal | - Problem with a specific phosphoramidite bottle (e.g., degradation, incorrect base).- Reagent delivery failure (e.g., blocked line). | - Replace the suspected phosphoramidite bottle.- Check the synthesizer's fluidics system. |

| No trityl signal | - Complete failure of reagent delivery.- Incorrect synthesis protocol loaded. | - Perform a full system check of the synthesizer.- Verify the loaded synthesis protocol. |

Experimental Protocols

The following protocols outline the key steps in a standard 1 µmol solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry. Timings and volumes may vary depending on the specific automated synthesizer used.

Materials and Reagents

-

Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached (e.g., 30 µmol/g loading).

-

Phosphoramidites: 0.1 M solutions of DMT-dA(bz), DMT-dC(bz), DMT-dG(ib), and DMT-dT in anhydrous acetonitrile (B52724).

-

Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Capping Solution A: Acetic anhydride/2,6-Lutidine/Tetrahydrofuran (THF) (1:1:8 v/v/v).

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).

-

Washing Solution: Anhydrous acetonitrile.

Synthesis Cycle

Step 1: Detritylation (DMT Removal)

-

The synthesis column containing the CPG support is washed with anhydrous acetonitrile (2 mL).

-

The deblocking solution (3% TCA in DCM, 1 mL) is passed through the column for 60-90 seconds. This removes the 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group.

-

The column is thoroughly washed with anhydrous acetonitrile (3 mL) to remove the detritylation reagent and the cleaved DMT cation. The orange-colored eluent can be collected for spectrophotometric analysis.

Step 2: Coupling

-

The phosphoramidite solution (e.g., DMT-dT, 0.2 mL of 0.1 M solution) and the activator solution (0.6 mL of 0.45 M ETT) are simultaneously delivered to the column.

-

The coupling reaction proceeds for 30-180 seconds. During this time, the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

-

The column is washed with anhydrous acetonitrile (2 mL) to remove unreacted phosphoramidite and activator.

Step 3: Capping

-

Capping solution A (0.5 mL) and Capping solution B (0.5 mL) are delivered to the column and allowed to react for 30-60 seconds.

-

This step acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling cycles and thus minimizing the formation of deletion mutants.

-

The column is washed with anhydrous acetonitrile (2 mL).

Step 4: Oxidation

-

The oxidation solution (1 mL) is passed through the column and allowed to react for 30-60 seconds.

-

This converts the unstable phosphite triester linkage into a stable phosphate (B84403) triester, the natural backbone of DNA.

-

The column is washed with anhydrous acetonitrile (3 mL).

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Visualizing the Process

The Phosphoramidite Synthesis Cycle

References

- 1. alfachemic.com [alfachemic.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. metabion.com [metabion.com]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. benchchem.com [benchchem.com]

- 6. atdbio.com [atdbio.com]

- 7. biofabresearch.com [biofabresearch.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to High-Purity DMT-dU-CE Phosphoramidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU-CE Phosphoramidite), a critical building block in the chemical synthesis of oligonucleotides. This document outlines the selection of suppliers, detailed experimental protocols for its use in solid-phase synthesis, and robust quality control methodologies.

Introduction to DMT-dU-CE Phosphoramidite (B1245037)

This compound is a modified nucleoside derivative essential for the automated synthesis of DNA sequences. The dimethoxytrityl (DMT) group at the 5' position provides a temporary, acid-labile protecting group, enabling the stepwise addition of nucleotides in the 3' to 5' direction. The cyanoethyl (CE) group protects the phosphite (B83602) triester during the coupling reaction, and the diisopropylamino group is a leaving group that facilitates the formation of the internucleotide linkage. The high purity of this reagent is paramount to ensure high coupling efficiency and the fidelity of the synthesized oligonucleotide, which is critical for therapeutic and diagnostic applications.

Supplier Specifications for High-Purity this compound

The selection of a reliable supplier is a critical first step in the oligonucleotide synthesis workflow. The following table summarizes the product specifications for this compound from several key suppliers. Researchers should note that while typical purity levels are high, batch-to-batch consistency should be verified.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Appearance | Storage Conditions |

| Protheragen | This compound | 109389-30-2 | C₃₉H₄₇N₄O₈P | 730.79 | ≥99%[1] | White to off-white powder[1] | 4°C, protect from light[1] |

| Syd Labs | This compound | Not Specified | C₃₉H₄₇N₄O₈P | 730.79 | ≥99.0% (³¹P NMR & RP-HPLC) | White to off-white powder | -20±5℃ |

| Hongene Biotech | This compound | Not Specified | C₃₉H₄₇N₄O₈P | 730.79 | ≥98.0% (HPLC) | White to off-white powder | -20℃ |

| BOC Sciences | This compound | Not Specified | Not Specified | Not Specified | High-purity | Not Specified | Not Specified |

| Thermo Fisher Scientific (TheraPure) | TheraPure dU Phosphoramidite | Not Specified | Not Specified | Not Specified | Stringent impurity and residual solvent control | Not Specified | Not Specified |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in automated solid-phase oligonucleotide synthesis and subsequent quality control analysis.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on an automated synthesizer. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

1. Reagent Preparation:

-

This compound Solution: Prepare a 0.05 M to 0.15 M solution of this compound in anhydrous acetonitrile (B52724). The exact concentration will depend on the synthesizer manufacturer's recommendations. It is crucial to use anhydrous acetonitrile to prevent hydrolysis of the phosphoramidite.

-

Activator Solution: A 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile is commonly used.

-

Deblocking Solution (Detritylation): 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).

-

Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and lutidine.

-

Capping Solution B: N-methylimidazole in THF.

-

Oxidizing Solution: A solution of iodine in a mixture of THF, pyridine, and water.

2. Synthesis Cycle:

-

Step 1: Detritylation (Deblocking)

-

The solid support, with the initial nucleoside attached, is treated with the deblocking solution to remove the 5'-DMT protecting group.

-

This reaction is typically rapid (60-90 seconds) and results in a free 5'-hydroxyl group.

-

The cleaved DMT cation is orange-colored and can be quantified spectrophotometrically to monitor coupling efficiency in real-time.

-

-

Step 2: Coupling

-

The prepared this compound solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside.

-

This reaction forms a phosphite triester linkage. The coupling time is typically 30-180 seconds.

-

-

Step 3: Capping

-

Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions.

-

This step is crucial to prevent the formation of deletion mutations (n-1 sequences) in the final product.

-

-

Step 4: Oxidation

-

The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

-

This reaction is typically complete within 30-60 seconds.

-

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

3. Cleavage and Deprotection:

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support.

-

The protecting groups on the nucleobases and the phosphate backbone are removed.

-

This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at an elevated temperature (e.g., 55°C) for several hours.

Quality Control of High-Purity this compound

Rigorous quality control of the incoming phosphoramidite raw material is essential for a successful synthesis. The primary analytical techniques employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Purpose: To determine the purity of the phosphoramidite and to identify any impurities.

-

Methodology:

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the phosphoramidite and any impurities.

-

Detection: UV detection at a wavelength of 254 nm or 260 nm.

-

Sample Preparation: A solution of the phosphoramidite in acetonitrile at a concentration of approximately 1.0 mg/mL.

-

-

Expected Result: The pure phosphoramidite will appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center. Purity is calculated based on the area of the product peaks relative to the total peak area.

2. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR):

-

Purpose: To confirm the identity of the phosphoramidite and to detect any phosphorus-containing impurities.

-

Methodology:

-

Sample Preparation: A concentrated solution of the phosphoramidite in a suitable deuterated solvent (e.g., CD₃CN).

-

-

Expected Result: A pair of signals around 149 ppm corresponding to the two diastereomers of the phosphoramidite. The absence of significant signals in other regions indicates high purity.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To confirm the molecular weight of the phosphoramidite and to identify the mass of any impurities.

-

Methodology: The sample is separated by HPLC and the eluent is directly introduced into a mass spectrometer.

-

Expected Result: A major ion corresponding to the expected molecular weight of the this compound.

Visualizing the Workflow and Chemical Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key workflows and chemical relationships.

Caption: Overall workflow for automated solid-phase oligonucleotide synthesis.

Caption: Chemical transformations in a single oligonucleotide synthesis cycle.

References

DMT-dU-CE Phosphoramidite: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (DMT-dU-CE Phosphoramidite). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of this sensitive reagent, which is extensively used in the chemical synthesis of DNA and RNA oligonucleotides.

Hazard Identification and Classification

DMT-dU-CE Phosphoramidite (B1245037) is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is important to note that while specific data for the deoxyuridine (dU) analogue may be limited, the data for the closely related deoxythymidine (dT) analogue is considered a reliable surrogate for safety and handling purposes.

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Skin Sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |

| Reproductive Toxicity | 1A, 1B | H360: May damage fertility or the unborn child. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white powder[2] |

| Molecular Formula | C40H49N4O9P[2] |

| Molecular Weight | 760.8 g/mol [2] |

| Solubility | Soluble in Acetonitrile, DMSO[3] |

| Stability | Stable under recommended storage conditions.[1][3] Sensitive to moisture and acids.[4][5] |

| Storage Temperature | -20°C[3][6][7] |

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) guidelines is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment [8]

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses meeting NIOSH (US) or EN 166 (EU) standards. A face shield is recommended if there is a splash hazard. |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile). Inspect gloves before use. Wear a laboratory coat. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or P1 type dust mask) should be used if ventilation is inadequate or if dust is generated. For major spills or in case of fire, a self-contained breathing apparatus is necessary. |

Safe Handling and Experimental Protocols

General Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][9][10]

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[1][9][10]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[9][10]

-

Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1][8][9]

Storage Protocol

-

Container: Keep the container tightly sealed to protect from moisture and air.[3][8]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[5]

-

Temperature: Store in a dry, well-ventilated area at a recommended temperature of -20°C.[3][6][7][8]

-

Incompatibilities: Store away from strong acids/alkalis, and strong oxidizing/reducing agents.[1][11]

Spill and Disposal Protocol

-

Spill Response: In case of a spill, evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust. Prevent the spill from entering drains.[1][3]

-

Cleanup: Absorb solutions with an inert liquid-binding material. For solid spills, carefully sweep or scoop up the material to avoid creating dust. Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

-

Disposal: Dispose of contaminated material and surplus product through a licensed disposal company in accordance with local, state, and federal regulations.[1][8]

First Aid Measures

Immediate medical attention is required in case of exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[1][3] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |

Stability and Reactivity

-

Chemical Stability: this compound is stable under the recommended storage conditions.[1][3]

-

Conditions to Avoid: Avoid exposure to moisture and heat.[3] Phosphoramidites are unstable in the presence of even mild acids.[4]

-

Incompatible Materials: Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1][11]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose and emit toxic fumes.[1][11] The primary degradation pathway in the presence of water is hydrolysis to the corresponding H-phosphonate.[5]

Visualizations

Chemical Structure

The following diagram illustrates the general chemical structure of a DMT-protected deoxynucleoside CE phosphoramidite, highlighting the key functional groups.

Caption: General structure of this compound.

Safe Handling Workflow

This diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. DMT-2'-O-Me-U-CE Phosphoramidite (RNOP-0016) - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. shop.hongene.com [shop.hongene.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to the Storage and Handling of DMT-dU-CE Phosphoramidite

For Immediate Distribution

[City, State] – [Date] – In the intricate world of synthetic biology and drug development, the integrity of oligonucleotide synthesis reagents is paramount. Among these, 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dU-CE Phosphoramidite) serves as a fundamental building block. The stability of this crucial reagent directly impacts the yield and purity of synthetic oligonucleotides, making its proper storage and handling a critical concern for researchers and manufacturers. This technical guide provides an in-depth overview of the optimal storage conditions, handling procedures, and stability assessment protocols for this compound.

Core Principles of Phosphoramidite Stability

This compound is a moisture-sensitive compound susceptible to two primary degradation pathways: hydrolysis and oxidation. Understanding these vulnerabilities is essential for maintaining the reagent's integrity.

-

Hydrolysis: The phosphoramidite moiety is highly reactive towards water. In the presence of even trace amounts of moisture, the P(III) center can be hydrolyzed to the corresponding H-phosphonate, a common impurity that is inactive in the standard oligonucleotide synthesis coupling reaction. This leads to lower coupling efficiencies and the generation of truncated oligonucleotide sequences.

-

Oxidation: The trivalent phosphorus atom in the phosphoramidite is susceptible to oxidation to a pentavalent phosphate (B84403) (P(V)) species. This oxidized form is also incapable of participating in the coupling reaction, thereby reducing the amount of active phosphoramidite and compromising the synthesis process.

Recommended Storage Conditions

To mitigate the risks of hydrolysis and oxidation, stringent storage conditions are imperative. The following table summarizes the recommended storage parameters for this compound in both solid and solution forms.

| Form | Storage Temperature | Atmosphere | Duration | Key Considerations |

| Solid (Powder) | -20°C or lower | Inert (Argon or Nitrogen) | Up to 2 years[1] | Store in a desiccator to prevent moisture ingress. Avoid frequent temperature fluctuations and use of frost-free freezers which can introduce moisture cycles. |

| Solution (in Anhydrous Acetonitrile) | -20°C | Inert (Argon or Nitrogen) | Up to 1 month[2] | Use anhydrous acetonitrile (B52724) with a water content of less than 30 ppm. The solution should be stored over activated molecular sieves (3Å) to maintain dryness. Protect from light.[2] |

| Solution (in DMSO) | 4°C | N/A | Up to 2 weeks[1] | For short-term use. |

| Solution (in DMSO) | -80°C | N/A | Up to 6 months[1] | For longer-term storage of dissolved phosphoramidite. Protect from light.[2][3] |

Handling Procedures: A Decision Framework

Proper handling of this compound is as crucial as its storage. The following diagram illustrates a decision-making process for the correct handling of the reagent.

Caption: Decision tree for the proper handling of this compound.

Experimental Protocols for Stability Assessment

Regular quality control of this compound is essential to ensure high-fidelity oligonucleotide synthesis. High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy are the primary analytical techniques for assessing the purity and degradation of phosphoramidites.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify the presence of hydrolysis products and other impurities.

Methodology:

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

-

Reagents:

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: Anhydrous acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1.0 mg/mL in anhydrous acetonitrile.[4]

-

For analysis, dilute the stock solution to a final concentration of ~0.1 mg/mL in the sample diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: Ambient.

-

Gradient Elution:

Time (min) % Mobile Phase B (Acetonitrile) 0 50 20 100 25 100 26 50 | 30 | 50 |

-

-

Data Analysis:

-

The pure this compound will typically appear as a doublet of peaks due to the presence of two diastereomers at the chiral phosphorus center.

-

Degradation products, such as the H-phosphonate, will elute at different retention times.

-

Calculate the purity by determining the area percentage of the main phosphoramidite peaks relative to the total area of all peaks in the chromatogram.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To directly observe and quantify the phosphorus-containing species, including the active P(III) phosphoramidite and any P(V) oxidation or hydrolysis products.

Methodology:

-

Instrumentation:

-

NMR spectrometer with a phosphorus probe.

-

-

Reagents:

-

Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) with 1% triethylamine (B128534) (v/v).

-

External Standard: 85% Phosphoric acid (H₃PO₄) in D₂O.

-

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in ~0.5 mL of the deuterated solvent in an NMR tube.

-

-

NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled phosphorus experiment (e.g., zgig on Bruker instruments).

-

Reference: Set the external H₃PO₄ standard to 0 ppm.

-

Acquisition: Acquire a sufficient number of scans (e.g., 128-1024) to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

The active P(III) phosphoramidite diastereomers will appear as two distinct peaks in the region of approximately 148-150 ppm.

-

The H-phosphonate hydrolysis product will appear as a doublet (due to P-H coupling) in the region of 0-10 ppm.

-

Oxidized P(V) species will appear as singlets in the region of -10 to 5 ppm.

-

Quantify the purity by integrating the respective peak areas. The percentage of active phosphoramidite is the integral of the P(III) peaks divided by the sum of the integrals of all phosphorus-containing species.

-

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

Caption: A typical experimental workflow for assessing the stability of this compound.

Conclusion

The chemical integrity of this compound is a non-negotiable prerequisite for the successful synthesis of high-quality oligonucleotides. By adhering to the stringent storage and handling protocols outlined in this guide, and by implementing a robust quality control program utilizing HPLC and ³¹P NMR, researchers and drug development professionals can ensure the reliability of their synthesis processes and the ultimate success of their scientific endeavors. The seemingly meticulous nature of these procedures is a small investment when compared to the cost of failed syntheses and compromised research outcomes.

References

The Solubility of DMT-dU-CE Phosphoramidite in Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU-CE Phosphoramidite) in acetonitrile (B52724). Understanding the solubility of this critical reagent is paramount for the successful synthesis of oligonucleotides, which are foundational to numerous applications in research, diagnostics, and therapeutics. This document outlines the practical solubility considerations, a detailed experimental protocol for solubility determination, and a visualization of the workflow where this solubility is critical.

Quantitative Data on Phosphoramidite (B1245037) Solubility

For context, the following table summarizes the available solubility and stability information for common deoxyribonucleoside phosphoramidites in acetonitrile. The stability of phosphoramidites in solution can be an indirect indicator of their favorable interaction with the solvent.

| Phosphoramidite | Common Abbreviation | Molecular Weight ( g/mol ) | Typical Concentration in Acetonitrile | Relative Stability in Acetonitrile |

| DMT-dA(Bz)-CE Phosphoramidite | dA | ~858 | 0.05 M - 0.1 M | Less stable than dC and dT/dU |

| DMT-dC(Bz)-CE Phosphoramidite | dC | ~834 | 0.05 M - 0.1 M | More stable |

| DMT-dG(iBu)-CE Phosphoramidite | dG | ~839 | 0.05 M - 0.1 M | Least stable |

| This compound | dU | 730.8 [2] | 0.05 M - 0.1 M (inferred) | Expected to be similar to dT (stable) |

| DMT-dT-CE Phosphoramidite | dT | ~745 | 0.05 M - 0.1 M | More stable |

Note: The stability of phosphoramidites in acetonitrile generally follows the order: T/U, dC > dA > dG.[3] The lower stability of dG is a known consideration in oligonucleotide synthesis.

Experimental Protocol: Determination of Solubility

The following protocol provides a standardized method for determining the solubility of this compound in anhydrous acetonitrile.

Objective: To determine the saturation solubility of this compound in anhydrous acetonitrile at a specified temperature (e.g., ambient temperature, ~25°C).

Materials:

-

This compound (solid powder)

-

Anhydrous acetonitrile (<30 ppm water)

-

Analytical balance (readable to at least 0.1 mg)

-

Calibrated positive displacement micropipettes or gas-tight syringes

-

Vials with inert gas-tight septa (e.g., 2 mL amber glass vials)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath or incubator)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Inert gas source (e.g., Argon or Nitrogen)

Procedure:

-

Preparation of Stock Solution (if required for calibration):

-

Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of anhydrous acetonitrile (e.g., 10 mL) to create a stock solution of known concentration. This solution will be used to generate a calibration curve for HPLC analysis.

-

-

Preparation of Saturated Solutions:

-

Into a series of pre-weighed vials, add an excess amount of this compound (e.g., 20-30 mg). The exact amount should be recorded.

-

Under an inert atmosphere, add increasing, precisely measured volumes of anhydrous acetonitrile to each vial (e.g., 0.2 mL, 0.4 mL, 0.6 mL, etc.).

-

Seal the vials immediately with septa.

-

-

Equilibration:

-

Place the vials in a temperature-controlled environment set to the desired temperature.

-

Agitate the vials using a vortex mixer for 1-2 minutes to ensure initial mixing.

-

Continue agitation using a magnetic stirrer for a defined period (e.g., 24 hours) to ensure equilibrium is reached. It is crucial that solid phosphoramidite remains undissolved in each vial to confirm saturation.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 1-2 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known aliquot of the supernatant (the clear, saturated solution) from each vial using a gas-tight syringe. Avoid disturbing the solid at the bottom.

-

Dilute the aliquot with a known volume of anhydrous acetonitrile to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Analyze the diluted samples by HPLC. A reverse-phase C18 column is typically suitable.

-

Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 260 nm).

-